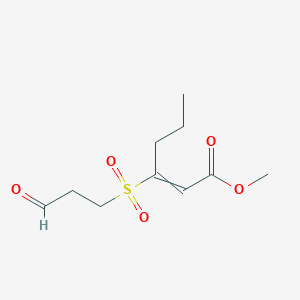
Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate is an organic compound with the molecular formula C10H16O5S It is characterized by the presence of a sulfonyl group attached to a hex-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a sulfonylation reagent such as sodium 1-methyl 3-sulfinopropanoate (SMOPS) in the presence of a catalyst like copper. The reaction is carried out under mild, base-free conditions, which helps in achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using commercially available starting materials. The process is optimized to ensure cost-effectiveness and scalability while maintaining the desired product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Ethyl 3-(cyclopropylamino)-2-methylpropanoate
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse fields of research make it a valuable compound for scientific exploration .
Properties
CAS No. |
918637-72-6 |
|---|---|
Molecular Formula |
C10H16O5S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 3-(3-oxopropylsulfonyl)hex-2-enoate |
InChI |
InChI=1S/C10H16O5S/c1-3-5-9(8-10(12)15-2)16(13,14)7-4-6-11/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
OWVMFJIDMJAFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OC)S(=O)(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















